4-Nitrophenyl hexanoate

説明

Synthesis Analysis

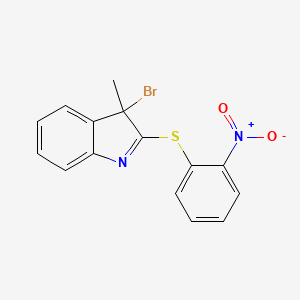

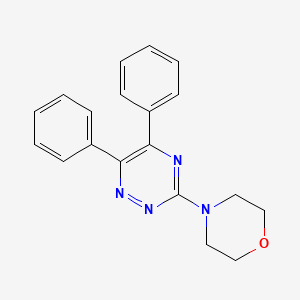

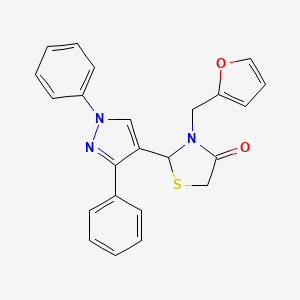

The synthesis of 4-nitrophenyl hexanoate and its derivatives involves several key steps, including condensation reactions and rearrangements. For example, new derivatives of photochromic 2-aryl-1-(4-nitrophenyl)-1,1a-dihydroazireno[1,2-a]quinoxalines have been synthesized through the condensation of specific phenylenediamines with dibromopropanones (Zbruyev et al., 2006). Another example includes the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids, showcasing a method that achieves good yields without racemization under milder conditions (Thalluri et al., 2014).

Molecular Structure Analysis

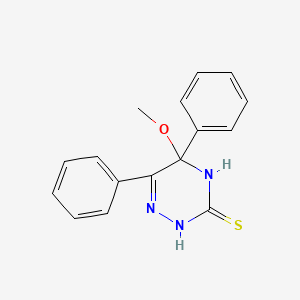

The molecular structure of compounds related to 4-nitrophenyl hexanoate has been extensively studied through crystallography and computational methods. These studies reveal the importance of intermolecular interactions, such as N⋯O interactions in determining the positioning of molecular constituents within crystals. For instance, hexakis(4-nitrophenyl)benzene demonstrates layered structures stabilized by N⋯O interactions, highlighting the predictability in molecular positioning useful for crystal engineering (Gagnon et al., 2007).

Chemical Reactions and Properties

4-Nitrophenyl hexanoate undergoes various chemical reactions, demonstrating its versatility. For instance, it serves as a precursor in the synthesis of complex molecules through rearrangements and condensation reactions. Its nitro group facilitates electron transfer processes, significantly affecting the compound's reactivity and stability. Studies on similar nitrophenyl compounds show that they participate in electron transfer leading to significant photodegradation, a property leveraged in designing photoinduced electron-transfer systems (Fasani et al., 2006).

科学的研究の応用

Crystal Engineering : Hexakis(4-nitrophenyl)benzene, a derivative of hexaphenylbenzene, forms layered structures in crystals, with intermolecular N⋯O interactions of NO2 groups playing a significant role. These interactions help in maintaining the structure and positioning of molecular constituents, demonstrating the utility of N⋯O interactions in crystal engineering for positioning molecules predictably (Gagnon et al., 2007).

Electrochemistry : The electrochemical behavior of a 4-nitrophenyl modified glassy carbon electrode has been studied, highlighting the changes in blocking properties of the grafted film upon reduction. This research offers insights into the electrochemical modification of carbon electrodes using aromatic diazonium salts (Ortiz et al., 1998).

Enzymatic Hydrolysis : The hydrolysis of p-nitrophenyl hexanoate in a hydrophobic aggregate system was found to be accelerated by tetraheptylammonium bromide, demonstrating the influence of hydrophobicity on enzymatic reactions (Kodaka et al., 1986).

Catalysis in Biological Systems : The hydrolysis of 4-nitrophenyl esters of hexanoate by human serum albumin at a specific site was investigated, providing insights into the role of human serum albumin in catalyzing such reactions and its inhibition by various inhibitors (Ascenzi et al., 2015).

Photocatalysis and Detection : Research on microwave-assisted synthesis of silver oxide-zinc oxide composite nanocones for electrochemical detection and photodegradation of 4-Nitrophenol in aqueous solutions illustrates an application in environmental monitoring and remediation (Chakraborty et al., 2021).

作用機序

Target of Action

The primary target of 4-Nitrophenyl hexanoate is the enzyme cutinase . Cutinase is a type of esterase that can hydrolyze ester bonds in cutin, a protective, waxy material on the surfaces of plants. In addition to natural substrates like cutin, cutinase can also act on synthetic esters like 4-Nitrophenyl hexanoate .

Mode of Action

4-Nitrophenyl hexanoate interacts with cutinase through a process known as hydrolysis . The cutinase enzyme breaks the ester bond in 4-Nitrophenyl hexanoate, resulting in the formation of 4-nitrophenol and hexanoic acid . This reaction is facilitated by the serine residue in the active site of the cutinase enzyme .

Result of Action

The hydrolysis of 4-Nitrophenyl hexanoate by cutinase results in the formation of 4-nitrophenol and hexanoic acid . These products can have various effects at the molecular and cellular levels. For example, 4-nitrophenol is a known environmental pollutant that can cause oxidative stress and cytotoxicity in cells.

Action Environment

The action of 4-Nitrophenyl hexanoate is influenced by various environmental factors. For instance, the activity of cutinase can be affected by temperature and pH . Moreover, the presence of other substances, such as surfactants, can also influence the hydrolysis of 4-Nitrophenyl hexanoate .

特性

IUPAC Name |

(4-nitrophenyl) hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRXUEYZKCCEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956-75-2 | |

| Record name | 956-75-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 4-Nitrophenyl hexanoate used to study enzymes?

A: 4-Nitrophenyl hexanoate serves as a useful tool for studying enzymes, particularly esterases and lipases, due to its colorimetric properties. [, , , , ] When hydrolyzed by these enzymes, it releases 4-nitrophenol, a yellow compound that can be easily quantified by measuring its absorbance at 405 nm using a spectrophotometer. This allows for convenient and sensitive monitoring of enzymatic activity.

Q2: Are there differences in how effectively different enzymes hydrolyze 4-Nitrophenyl hexanoate?

A: Yes, different enzymes exhibit varying catalytic efficiencies toward 4-nitrophenyl hexanoate. Research comparing human pancreatic bile-salt-dependent lipase isoforms revealed differences in their catalytic constants (kcat) for this substrate. [] While both isoforms displayed similar substrate affinity (Km), the ConA-unreactive form exhibited a 3-4 fold higher kcat than the ConA-reactive form, indicating faster hydrolysis. Similarly, studies on mouse esterases showed varying Km and kcat values for 4-nitrophenyl hexanoate, highlighting the influence of enzyme structure on substrate specificity and catalytic efficiency. [, ]

Q3: Beyond simple hydrolysis, can 4-Nitrophenyl hexanoate participate in other reactions with enzymes?

A: Interestingly, certain catalytic antibodies developed against a phosphonate hapten have demonstrated the ability to catalyze both the hydrolysis and perhydrolysis of 4-nitrophenyl hexanoate. [] Perhydrolysis, using hydrogen peroxide, leads to the formation of peroxybutanoic acid. These antibodies displayed selectivity towards the length of the acyl chain, effectively hydrolyzing 4-nitrophenyl butanoate, hexanoate, and decanoate, but not 4-nitrophenyl acetate. This finding suggests the possibility of exploring 4-Nitrophenyl hexanoate in novel catalytic reactions beyond simple hydrolysis.

Q4: Can 4-Nitrophenyl hexanoate be used to screen for enzymes with specific activities?

A: Yes, the research suggests that 4-nitrophenyl hexanoate, along with similar nitrophenyl conjugated substrates, can be valuable for screening enzyme libraries. [] Researchers investigating putative polyester polyurethane degrading enzymes used 4-nitrophenyl hexanoate and 4-Nitrophenyl valerate to assess esterase activity in cell-free expression systems. This approach enables rapid screening and identification of enzymes with desired activities, potentially leading to the discovery of novel biocatalysts for various applications.

Q5: Have any synthetic catalysts been developed that can hydrolyze 4-Nitrophenyl hexanoate?

A: Yes, researchers have successfully synthesized surfactant analogs of 4-(dimethylamino)pyridine and evaluated their catalytic activity against 4-nitrophenyl hexanoate. [] Among these, sodium 10-[butyl(4-pyridinyl)amino]decyl sulfate exhibited promising activity, with a k2 value of 38.0 M-1 s-1 at pH 8.5, comparable to o-iodosobenzoate derivatives. This finding demonstrates the potential of designing and developing synthetic catalysts inspired by enzymatic systems for efficient hydrolysis of 4-nitrophenyl hexanoate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1,3-dioxo-2-(phenylmethyl)-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-methoxybenzamide](/img/structure/B1222569.png)

![5-[(3,4-Dimethoxyphenyl)methyl]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1222574.png)

![3-methyl-N-[[(2-methyl-5-quinolinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1222577.png)

![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222581.png)

![N-(2-methoxyphenyl)-2-[5-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]-2-tetrazolyl]acetamide](/img/structure/B1222582.png)